Cas no 2171933-78-9 (3-cyclopentyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)

2171933-78-9 structure
Productnaam:3-cyclopentyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid
3-cyclopentyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-cyclopentyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid
- 3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid
- 2171933-78-9
- EN300-1559453
-
- Inchi: 1S/C28H34N2O5/c1-17(27(33)30-25(15-26(31)32)19-9-3-4-10-19)18(2)29-28(34)35-16-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h5-8,11-14,17-19,24-25H,3-4,9-10,15-16H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)
- InChI-sleutel: HJNZROQUXJTINX-UHFFFAOYSA-N
- LACHT: O=C(C(C)C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(CC(=O)O)C1CCCC1
Berekende eigenschappen
- Exacte massa: 478.24677219g/mol
- Monoisotopische massa: 478.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 730
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 105Ų
- XLogP3: 4.7
3-cyclopentyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559453-10.0g |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1559453-0.05g |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1559453-0.25g |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1559453-5.0g |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1559453-100mg |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1559453-1000mg |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1559453-500mg |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1559453-5000mg |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1559453-50mg |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1559453-0.1g |
3-cyclopentyl-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]propanoic acid |
2171933-78-9 | 0.1g |
$2963.0 | 2023-06-05 |
3-cyclopentyl-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid Gerelateerde literatuur
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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